molecular formula C15H24ClN3O2 B13386363 2-amino-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-4-methylpentanamide;hydrochloride

2-amino-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-4-methylpentanamide;hydrochloride

Cat. No.: B13386363
M. Wt: 313.82 g/mol
InChI Key: WQKTWSKQUPVUIU-UHFFFAOYSA-N
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Description

2-amino-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-4-methylpentanamide;hydrochloride is a complex organic compound that belongs to the class of peptides. This compound is characterized by its intricate structure, which includes multiple functional groups such as amines, amides, and phenyl rings. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-4-methylpentanamide;hydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The synthetic route often starts with the preparation of the core peptide structure, followed by the introduction of the phenylpropan-2-yl and 4-methylpentanamide groups. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and protecting groups such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers, which can efficiently handle the repetitive coupling and deprotection steps. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-4-methylpentanamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amine or phenyl groups, leading to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions can target the amide groups, converting them into amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine or phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-amino-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-4-methylpentanamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide chemistry.

    Biology: The compound is employed in the study of protein-protein interactions and enzyme-substrate dynamics.

    Medicine: It has potential therapeutic applications, particularly in the development of peptide-based drugs.

    Industry: The compound is used in the production of specialized materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-4-methylpentanamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction cascades, enzymatic inhibition, or activation.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanamide
  • N-(1-amino-1-oxo-2-phenylpropan-2-yl)-N-methyl-4-nitrobenzamide

Uniqueness

Compared to similar compounds, 2-amino-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-4-methylpentanamide;hydrochloride is unique due to its specific structural features, such as the presence of the 4-methylpentanamide group. This structural difference can influence its chemical reactivity, biological activity, and overall stability, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H24ClN3O2

Molecular Weight

313.82 g/mol

IUPAC Name

2-amino-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-4-methylpentanamide;hydrochloride

InChI

InChI=1S/C15H23N3O2.ClH/c1-10(2)8-12(16)15(20)18-13(14(17)19)9-11-6-4-3-5-7-11;/h3-7,10,12-13H,8-9,16H2,1-2H3,(H2,17,19)(H,18,20);1H

InChI Key

WQKTWSKQUPVUIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N.Cl

Origin of Product

United States

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